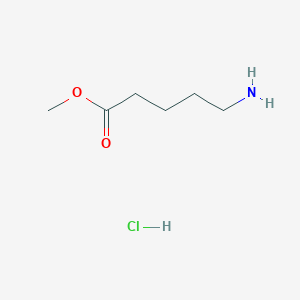

Methyl 5-aminopentanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKIZCQRTPAOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546357 | |

| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29840-56-0 | |

| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Methyl 5-Aminopentanoate Hydrochloride

The creation of this compound can be achieved through several distinct synthetic routes, each with its own set of conditions and efficiencies.

The most direct method for synthesizing this compound is the esterification of its parent amino acid, 5-aminopentanoic acid. A common and effective method involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Reagents such as gaseous hydrochloric acid, sulfuric acid, or thionyl chloride are traditionally used.

A particularly convenient and high-yielding modern method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature. In this procedure, TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This approach is noted for its mild conditions and good to excellent yields, providing the product directly as its hydrochloride salt after evaporation of the solvent.

This compound can also be synthesized from various precursor molecules other than 5-aminopentanoic acid. One potential bio-based route starts from L-lysine. Through enzymatic or chemical processes, L-lysine can be converted to 5-aminopentanoic acid (also known as 5-aminovalerate), which can then be esterified as described above. nih.govhmdb.ca

Another synthetic pathway involves the ring-opening of ε-caprolactam. wikipedia.org Hydrolysis of ε-caprolactam with hydrochloric acid yields 6-aminohexanoic acid hydrochloride. orgsyn.org A similar principle applies to the synthesis of 5-aminopentanoic acid from δ-valerolactam, which can be produced from L-lysine. nih.gov Once the parent amino acid is formed, esterification provides the target methyl ester hydrochloride.

Enzymatic methods offer a green and highly selective alternative for the synthesis of amino acid esters. While specific literature on the direct enzymatic synthesis of methyl 5-aminopentanoate is limited, general enzymatic principles are applicable. Lipases, such as those from Thermomyces lanuginosus (Lipase TL IM) or Candida antarctica (Novozym 435), are well-known for their ability to catalyze esterification and amidation reactions under mild conditions. mdpi.comnih.gov These enzymes could be employed to catalyze the esterification of 5-aminopentanoic acid with methanol.

Furthermore, enzymes like L-lysine monooxygenase can initiate the conversion of L-lysine into 5-aminovaleramide, which is then hydrolyzed to 5-aminopentanoic acid by an amidohydrolase. rug.nl This bio-produced amino acid can then be chemically or enzymatically esterified. The use of enzymes in the synthesis of related aminopentanoate derivatives, such as in the production of the drug Nirogacestat, highlights the industrial potential of these biocatalytic methods. wikipedia.org

While methyl 5-aminopentanoate is achiral, the principles of stereoselective synthesis are crucial for related chiral amino acids. For instance, the synthesis of (R)-4-aminopentanoic acid, a valuable chiral building block, has been achieved with high stereoselectivity using enzymatic methods. One sustainable approach starts from levulinic acid, a biomass-derived platform chemical. Using an engineered glutamate (B1630785) dehydrogenase, levulinic acid undergoes reductive amination to produce (R)-4-aminopentanoic acid with excellent stereoselectivity (>99% enantiomeric excess). This enzymatic method is considered more environmentally friendly and selective compared to traditional chemical routes which often result in racemic mixtures.

Different synthetic methods for amino acid esters offer varying yields and adherence to green chemistry principles. The classical Fischer esterification using acid catalysts like HCl or H₂SO₄ is effective but can require harsh conditions and generate significant waste. The use of thionyl chloride is also efficient but involves a hazardous reagent.

Table 1: Comparison of Synthetic Methodologies

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Fischer Esterification | 5-Aminopentanoic acid, Methanol, Strong Acid (HCl, H₂SO₄) | Well-established, inexpensive reagents | Harsh conditions, potential for side reactions | Good |

| Thionyl Chloride | 5-Aminopentanoic acid, Methanol, Thionyl Chloride (SOCl₂) | High reactivity, good yields | Use of hazardous and corrosive reagent | Good to Excellent |

| TMSCl Method | 5-Aminopentanoic acid, Methanol, Trimethylchlorosilane (TMSCl) | Mild room-temperature conditions, simple workup, good yields | Reagent cost | Good to Excellent mdpi.com |

| Enzymatic Synthesis | 5-Aminopentanoic acid, Methanol, Lipase | Mild conditions, high selectivity, environmentally friendly | Longer reaction times, enzyme cost and stability | Can be high (>85%) mdpi.commdpi.com |

| From Precursors | e.g., L-lysine, δ-valerolactam | Utilizes bio-based or alternative feedstocks | Multi-step process | Variable, depends on precursor conversion nih.gov |

Chemical Reactivity and Derivatization Studies

This compound possesses two primary reactive sites: the primary amine and the methyl ester. These functional groups allow for a wide range of chemical transformations and derivatizations.

The primary amine is nucleophilic and can readily undergo reactions such as N-acylation and N-alkylation . N-acylation, the formation of an amide bond, is a common transformation. This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. researchgate.net This reaction is fundamental in peptide synthesis and the creation of various amides.

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkyl halides, often after protecting the amino group to prevent over-alkylation. monash.edu

A significant application of its reactivity is in derivatization for analytical purposes , such as for gas chromatography-mass spectrometry (GC-MS). Because amino acids and their esters are not sufficiently volatile for GC analysis, a two-step derivatization is often employed. First, the carboxylic acid is esterified (as in the formation of methyl 5-aminopentanoate). Second, the amine group is acylated, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), to create a volatile and thermally stable derivative that is suitable for GC-MS analysis. mdpi.com This process allows for the sensitive detection and quantification of the amino acid. mdpi.com

The ester functional group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis by reacting it with another amine.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type | Application |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent | N-Acyl methyl 5-aminopentanoate | Synthesis of amides, peptides, and other complex molecules researchgate.net |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl methyl 5-aminopentanoate | Modification of properties, synthesis of secondary amines monash.edu |

| Analytical Derivatization | Pentafluoropropionic anhydride (PFPA) | Methyl 5-(pentafluoropropionamido)pentanoate | Volatilization for GC-MS analysis mdpi.com |

| Hydrolysis | Water, Acid or Base catalyst | 5-Aminopentanoic acid hydrochloride | Removal of the ester group |

| Aminolysis | Amine (R'-NH₂) | N-R'-5-aminopentanamide | Conversion of ester to a different amide |

Reactions Involving the Amine Functionality

The primary amine group in methyl 5-aminopentanoate is a key site for a variety of chemical transformations. As the hydrochloride salt, the amine exists as an ammonium (B1175870) chloride, which is not nucleophilic. Therefore, in most reactions, it must first be neutralized by a base, such as triethylamine (B128534) or pyridine (B92270), to liberate the free amine.

One of the most common reactions is N-acylation , where the free amine reacts with acylating agents like acid chlorides or anhydrides to form amides. niscpr.res.in For example, reaction with acetyl chloride in the presence of a suitable base would yield N-acetyl methyl 5-aminopentanoate. The choice of base can be critical in directing the outcome of the reaction, as seen in studies with similar amino esters where pyridine or triethylamine can influence whether N- or C-acylation occurs. niscpr.res.in

The amine group can also undergo reactions with other electrophiles. For instance, it can react with sulfonyl chlorides to form sulfonamides or participate in reductive amination with aldehydes and ketones. It is this reactivity that allows for the selective modification of the nitrogen atom, a crucial step in the synthesis of more complex molecules. The process of N-acylation is fundamental in producing various N-acyl amino alcohols and related compounds. google.com

Reactions Involving the Ester Functionality

The methyl ester group of methyl 5-aminopentanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Base-catalyzed hydrolysis (saponification) readily converts the methyl ester into a carboxylate salt upon treatment with a strong base like sodium hydroxide (B78521). Subsequent acidification yields the free carboxylic acid, 5-aminopentanoic acid. Studies on the hydrolysis of a similar compound, methyl 6-aminohexanoate, when coordinated to a cobalt(III) center, have provided detailed kinetic data. For the free, unprotonated ester, the second-order rate constant (kOH) for base hydrolysis is approximately 0.148 L mol⁻¹ s⁻¹. rsc.org This reaction is fundamental for converting the ester into a carboxylic acid, which can then undergo further transformations.

Acid-catalyzed hydrolysis can also be employed, typically by heating the ester in the presence of an aqueous acid, to yield 5-aminopentanoic acid and methanol.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting methyl 5-aminopentanoate with ethanol (B145695) would lead to the formation of ethyl 5-aminopentanoate. This reaction is useful when a different ester protecting group is required for a specific synthetic strategy.

Formation of Peptide Linkages and Analogues

This compound is a useful building block for the synthesis of peptides and peptidomimetics. A peptide bond is an amide bond formed between the carboxyl group of one amino acid and the amino group of another. khanacademy.org

To incorporate this molecule into a peptide chain, two main strategies can be employed. First, after neutralizing the hydrochloride salt, the free amine can act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid. This reaction, facilitated by a coupling agent, forms a new peptide bond.

Alternatively, the ester group can be hydrolyzed to the carboxylic acid (5-aminopentanoic acid). hmdb.canih.gov This carboxylic acid can then be activated using standard peptide coupling reagents (like DCC or TBTU) and reacted with the amino group of another amino acid or peptide to form the peptide linkage. The formation of peptide bonds can be influenced by pH and may proceed through the generation of a carboxylic acid anhydride intermediate. researchgate.net

Because its side chain is longer than that of natural alpha-amino acids, incorporating methyl 5-aminopentanoate or its corresponding acid results in the formation of peptide analogues with modified backbones, which is of interest in medicinal chemistry for creating more stable or potent therapeutic agents.

Nucleophilic Substitutions and Additions

The reactivity of methyl 5-aminopentanoate in nucleophilic reactions is dictated by its two functional groups.

The amine functionality , once deprotonated, acts as a potent nucleophile. It can participate in S_N2 reactions with alkyl halides to yield secondary or tertiary amines. It can also undergo nucleophilic addition to carbonyl compounds. For instance, its addition to an aldehyde or ketone forms a hemiaminal intermediate, which can then be reduced to form a new C-N bond in a process known as reductive amination.

The ester functionality undergoes nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. As discussed, hydroxide ions lead to hydrolysis, and alkoxide ions lead to transesterification. rsc.org Other nitrogen nucleophiles, such as ammonia (B1221849) or other amines, can react with the ester to form amides in a process called aminolysis. This reaction is typically slower than hydrolysis and often requires heating.

Derivatization for Analytical and Spectroscopic Studies

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), volatile and thermally stable derivatives of amino acids are required. researchgate.net Methyl 5-aminopentanoate, being an amino acid ester, is well-suited for such derivatization procedures. nih.gov A common strategy is a two-step derivatization. researchgate.netnih.gov

The first step, esterification of the carboxylic acid group, is already accomplished in methyl 5-aminopentanoate. The second step involves the acylation of the amine group to reduce its polarity and increase volatility. Reagents like pentafluoropropionic anhydride (PFPA) or methyl chloroformate (MCF) are widely used for this purpose. nih.govspringernature.com

The derivatization with PFPA, for example, involves heating the sample with the reagent (e.g., at 65°C for 30 minutes) to form a stable N-pentafluoropropionyl derivative. nih.gov Similarly, derivatization with MCF is rapid and effective for a wide range of amino and organic acids. springernature.comresearchgate.net These derivatized molecules are then readily analyzed by GC-MS, allowing for sensitive and selective quantification. springernature.com

Table 1: Derivatization Reactions for Analytical Studies

| Reagent | Functional Group Targeted | Reaction Conditions | Product | Analytical Method |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | Amine | 30 min, 65°C in ethyl acetate (B1210297) nih.gov | N-Pentafluoropropionyl derivative | GC-MS |

| Methyl Chloroformate (MCF) | Amine | Reaction in aqueous methanol with pyridine | N-Methoxycarbonyl derivative | GC-MS springernature.com |

Synthesis of Heterocyclic Compounds Incorporating Methyl 5-Aminopentanoate Scaffolds

The bifunctional nature of methyl 5-aminopentanoate makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably lactams. Lactams are cyclic amides, and their synthesis is a significant area of organic chemistry due to their presence in many biologically active molecules, including β-lactam antibiotics. nih.gov

Through an intramolecular cyclization reaction, methyl 5-aminopentanoate can be converted into δ-valerolactam (2-piperidone) . This transformation is typically achieved by heating the amino ester, often in the presence of a catalyst. The reaction proceeds via a nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the ester, with the subsequent elimination of methanol. The free acid, 5-aminopentanoic acid, is also a direct precursor to 2-piperidone (B129406). nih.gov The synthesis of γ- and δ-lactams (like pyrrolidinones and piperidones) can be achieved through various modern synthetic methods, including reductive amination followed by cycloamidation. organic-chemistry.org

The resulting 2-piperidone scaffold can be further modified, making methyl 5-aminopentanoate a useful starting material for creating libraries of substituted piperidines and other related heterocyclic structures.

Table 2: Heterocyclic Synthesis from Methyl 5-Aminopentanoate

| Reactant | Reaction Type | Product | Significance |

|---|---|---|---|

| Methyl 5-aminopentanoate | Intramolecular Cyclization (Lactamization) | 2-Piperidone (δ-valerolactam) | Precursor for substituted piperidines and other heterocycles nih.gov |

| 5-Aminopentanoic Acid | Intramolecular Dehydration | 2-Piperidone (δ-valerolactam) | Common route to δ-lactams nih.gov |

Preparation of Metal Complexes

The amine group of methyl 5-aminopentanoate can act as a Lewis base and coordinate to metal ions to form metal complexes. The nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital of a metal center.

Research has shown that amino acid esters can act as ligands in coordination complexes. For instance, a study on a related compound, methyl 6-aminohexanoate, detailed its coordination to a cobalt(III) center in a complex, cis-[Co(en)₂Cl(NH₂(CH₂)₅CO₂Me)]²⁺. rsc.org In this complex, the amino ester acts as a monodentate ligand, coordinating through the nitrogen of the amino group. The preparation of such complexes typically involves reacting the amino ester with a suitable metal salt in an appropriate solvent.

Furthermore, the amine group can be derivatized first, for example, by forming a Schiff base through condensation with an aldehyde or ketone. scispace.com This new Schiff base ligand, which incorporates the methyl 5-aminopentanoate backbone, can then be used to chelate a variety of metal ions, leading to complexes with potentially interesting catalytic or biological properties. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 5-aminopentanoate hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

¹H-NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the protonated amino group (-NH3+) significantly influences the chemical shifts of adjacent protons due to its electron-withdrawing nature.

The expected ¹H-NMR spectrum would display distinct signals corresponding to the different proton environments in the molecule. The methyl protons of the ester group (-OCH3) would appear as a singlet, typically in the range of 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester carbonyl group (-CH2-COO) and the protonated amino group (-CH2-NH3+) would show characteristic multiplets. The protons on the central methylene groups would also appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing end groups.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂ -COOCH₃ | ~2.4 | Triplet | 2H |

| -CH₂ -NH₃⁺ | ~3.0 | Triplet | 2H |

¹³C-NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., carbonyl, alkyl). For this compound, six distinct signals are expected, corresponding to each carbon atom in the molecule.

The carbonyl carbon of the ester group is the most deshielded and would appear furthest downfield, typically above 170 ppm. The carbon of the methyl ester group would resonate around 51-52 ppm. The methylene carbons would have distinct chemical shifts based on their proximity to the ester and protonated amino groups. The carbon atom attached to the nitrogen will be significantly affected by the protonation state of the amine.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O | ~174 |

| -OC H₃ | ~52 |

| -C H₂-COOCH₃ | ~33 |

| -C H₂-NH₃⁺ | ~39 |

| -CH₂-C H₂-CH₂- | ~22 |

¹⁵N-NMR Spectroscopic Analysis for Nitrogen Environment Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms. For this compound, ¹⁵N-NMR would be used to characterize the protonated amino group. The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, oxidation state, and solvent effects. In the hydrochloride salt, the nitrogen exists as an ammonium (B1175870) cation (-NH3+), which would result in a characteristic chemical shift that is different from the free amine. This analysis would definitively confirm the protonation state of the amino group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the carbon chain. researchgate.net For this compound, COSY would show correlations between the methylene protons along the pentanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which can help in determining the preferred conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, HRMS would be used to determine the accurate mass of the protonated molecular ion, [C₆H₁₄NO₂]⁺. This experimental mass can then be compared to the theoretical exact mass to confirm the elemental composition.

Table 3: Theoretical Accurate Mass for the Protonated Ion of Methyl 5-aminopentanoate

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|

This precise mass measurement is a critical piece of data for the unambiguous identification of this compound in a research setting.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental for confirming the identity and assessing the purity of this compound.

In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatography column, often a reversed-phase column such as a C18. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) in positive mode is commonly used for this compound, given the presence of the amine group which is readily protonated.

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing two key pieces of information:

Identification: The molecular weight of this compound can be confirmed by observing its protonated molecule [M+H]⁺.

Purity: The chromatogram generated by the LC system reveals the presence of any other components in the sample. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, a quantitative measure of purity can be obtained.

For more sensitive and specific quantification, tandem mass spectrometry (MS/MS) is often employed. In this approach, the parent ion of the target compound is selected and fragmented, and a specific fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the accuracy of quantification, making it suitable for complex matrices. nih.govresearchgate.net A validated LC-MS/MS method ensures reproducibility and sensitivity for quantitative studies. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 2 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient Elution) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) nih.gov |

| Parent Ion (m/z) | Corresponds to [M+H]⁺ of Methyl 5-aminopentanoate |

| Fragment Ion (m/z) | Specific product ion for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics, used for the comprehensive analysis of small molecules in biological samples. nih.gov While this compound itself is not typically a primary target in metabolic studies, its core structure, 5-aminopentanoic acid (also known as δ-aminovaleric acid), has been identified as a metabolite in untargeted profiling. nih.gov

For GC-MS analysis, non-volatile compounds like amino acids and their esters must first be chemically modified through a process called derivatization to increase their volatility and thermal stability. nih.gov A common method is silylation, where active hydrogens (e.g., on amine and carboxyl groups) are replaced with a trimethylsilyl (TMS) group. In one study, 5-aminopentanoic acid was identified as its trimethylsilyl derivative (3TMS), indicating that three TMS groups were attached to the molecule. nih.gov

The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each. This spectrum serves as a chemical fingerprint. By comparing the obtained mass spectra with established libraries, such as the National Institute of Standards and Technology (NIST) library, metabolites can be identified. nih.gov

Table 2: Typical GC-MS Parameters for Metabolic Profiling

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |

| Injection Temperature | 280°C nih.gov |

| Ion Source Temperature | 230°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Scan Range | 50-800 m/z nih.gov |

Chromatographic Separations in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for assessing the purity and performing quantitative analysis of pharmaceutical intermediates like this compound. Commercial suppliers often use HPLC to certify the purity of their products, with typical specifications being greater than 95% or 97%. lgcstandards.comprotheragen.ai

The most common mode for this analysis is reversed-phase HPLC. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, most commonly an Ultraviolet (UV) detector, is used to monitor the eluent. Since this compound lacks a strong chromophore, detection might be performed at low wavelengths (around 200-210 nm) or an alternative detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed.

Table 3: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with an ion-pairing agent or buffer (e.g., 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than traditional HPLC systems. The primary benefits of UPLC are enhanced separation efficiency, greater resolution, and significantly reduced analysis times. sielc.com

For a compound like this compound, converting an HPLC method to a UPLC method can lead to faster purity checks and higher sample throughput. The fundamental principles of separation remain the same as in HPLC, but the performance is greatly improved. For instance, a separation that takes 10-15 minutes on an HPLC system might be completed in 1-3 minutes using UPLC, without sacrificing the quality of the separation. This efficiency is particularly valuable in high-throughput screening and process monitoring environments. UPLC systems are often coupled with mass spectrometers (UPLC-MS) to provide rapid and highly sensitive analysis. mdpi.com

Table 4: Potential UPLC Parameters for High-Efficiency Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 2.1 mm x 50 mm, 1.8 µm mdpi.com |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile (Fast Gradient) mdpi.com |

| Flow Rate | 0.4 mL/min |

| Detection | UV (PDA) or Mass Spectrometry (MS) |

| Column Temperature | 40°C mdpi.com |

| Run Time | < 5 minutes |

Chiral Chromatography for Enantiomeric Excess Determination

It is important to note that this compound is an achiral molecule, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral chromatography is not applicable for its direct analysis.

However, the technique of chiral chromatography is indispensable when dealing with chiral molecules, and it could be highly relevant for analyzing chiral precursors, derivatives, or analogues of Methyl 5-aminopentanoate. Chiral chromatography is specifically designed to separate enantiomers, which are chemically identical but have different three-dimensional arrangements. This separation is crucial in the pharmaceutical industry, as enantiomers of a drug can have vastly different biological activities.

The technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. windows.net By separating the enantiomers, their relative proportions can be determined, and the enantiomeric excess (ee) can be calculated. mdpi.comheraldopenaccess.us This value is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us For example, this method is used to determine the enantiomeric purity of various amino acid methyl esters after derivatization. researchgate.net

Table 5: Example Chiral HPLC Conditions for a Related Chiral Amino Acid Ester

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) windows.net |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 220 nm |

| Purpose | Separation of enantiomers to determine enantiomeric excess (ee) |

Biochemical and Biological Research Investigations

Role in Metabolic Pathways

Methyl 5-aminopentanoate, through its hydrolysis to 5-aminopentanoic acid, is implicated in fundamental metabolic processes, particularly those involving amino acids.

Research has identified 5-aminopentanoic acid as a product of lysine (B10760008) degradation. hmdb.ca The catabolism of amino acids like lysine is a crucial process for utilizing excess amino acids for energy or converting them into other necessary molecules. nih.gov In the liver, amino acid catabolism involves processes like deamination and transamination to remove the amino group, which then typically enters the urea (B33335) cycle. nih.gov The remaining carbon skeleton can then enter central metabolic pathways. nih.gov The formation of 5-aminopentanoic acid from lysine is a specific example of such a catabolic pathway. hmdb.cagenome.jp

5-aminopentanoic acid serves as an intermediary metabolite in specific biochemical pathways. hmdb.ca It is recognized as a metabolite of cadaverine, which itself is formed from the decarboxylation of lysine. hmdb.ca The metabolic sequence proceeds from L-lysine to cadaverine, then to L-piperideine, and finally results in the formation of 5-aminopentanoate. hmdb.ca This positions 5-aminopentanoic acid as a key intermediate in a multi-step degradation pathway. hmdb.ca Elevated levels of this compound in biological fluids can sometimes be an indicator of bacterial overgrowth, as gut and oral microflora can also produce it. hmdb.ca

The primary and most direct metabolic connection for 5-aminopentanoic acid is the lysine degradation pathway. hmdb.cagenome.jp It is a defined product of this pathway in both endogenous and bacterial metabolism. hmdb.ca

Beyond its role in lysine catabolism, 5-aminopentanoic acid is also recognized for its structural and functional relationship to gamma-aminobutyric acid (GABA). hmdb.ca It is considered a methylene (B1212753) homologue of GABA and functions as a weak GABA agonist. hmdb.ca GABA is a major neurotransmitter synthesized from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD). nih.govnih.gov The metabolism of GABA is critical, involving its conversion to succinate (B1194679) semialdehyde and then to succinic acid, which can enter the Krebs cycle. nih.gov 5-aminopentanoic acid can act as an in vivo substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase, an enzyme involved in GABA catabolism. hmdb.ca

Table 1: Metabolic Pathway Associations of 5-Aminopentanoic Acid

| Pathway | Role of 5-Aminopentanoic Acid | Key Precursors/Products |

| Lysine Degradation | Product | L-Lysine, Cadaverine, L-Piperideine hmdb.ca |

| GABA Metabolism | Weak Agonist / Substrate | Gamma-aminobutyric acid (GABA) hmdb.ca |

Enzymatic Interactions and Biocatalysis

The transformation and activity of Methyl 5-aminopentanoate's active form, 5-aminopentanoic acid, are mediated by specific enzymatic interactions.

Detailed research has identified specific enzymes that interact with 5-aminopentanoic acid. It is a known in vivo substrate of 4-aminobutyrate:2-oxoglutarate aminotransferase. hmdb.ca Furthermore, in the context of biocatalysis for producing value-added chemicals, enzymes are used for synthesis. For example, ω-transaminase (ω-TA) is utilized in enzyme-driven processes for the synthesis of amino compounds. wikipedia.org

Table 2: Research Findings on Enzymatic Interactions

| Enzyme | Interaction with 5-Aminopentanoic Acid / Related Synthesis | Research Context |

| 4-aminobutyrate:2-oxoglutarate aminotransferase | Acts as an in vivo substrate hmdb.ca | GABA catabolism hmdb.ca |

| ω-transaminase (ATA) | Used in the enzymatic synthesis of related amino compounds wikipedia.org | Biocatalysis for pharmaceutical intermediates wikipedia.org |

Neurobiological Research Applications

The structural similarity of 5-aminopentanoic acid to the key inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has prompted investigations into its neurobiological effects.

There is no prominent research available in the reviewed literature detailing the direct interaction of methyl 5-aminopentanoate hydrochloride or 5-aminopentanoic acid with glutamate receptors.

Table 2: Modulation of Neurotransmitter Systems by 5-Aminopentanoic Acid

| Compound | Receptor System | Action | Reference |

|---|---|---|---|

| 5-Aminopentanoic acid | GABAergic System (GABA-A Receptors) | Weak Agonist | eurekalert.orgsbipharma.co.jpnih.gov |

| 5-Aminopentanoic acid | Glutamate Receptors | No significant interaction reported in reviewed literature | N/A |

Specific studies demonstrating neuroprotective effects of this compound or 5-aminopentanoic acid in experimental models are not prominent in the currently reviewed scientific literature. Research in this area has often focused on a similarly named but structurally distinct compound, 5-aminolevulinic acid (5-ALA), which has been shown to have neuroprotective properties against oxidative stress. It is critical to distinguish between these two compounds, as the findings related to 5-ALA are not applicable to 5-aminopentanoic acid.

The potential role of this compound or its parent acid in neurodegenerative disease research is not well-established in the literature. Much of the research into amino acids for neurodegenerative conditions like Parkinson's or Alzheimer's disease has centered on other molecules. For example, recent findings have highlighted the potential of 5-aminolevulinic acid (5-ALA) in preventing the aggregation of α-synuclein, a key pathological feature of Parkinson's disease. eurekalert.orgsbipharma.co.jp These findings are specific to 5-ALA and cannot be extrapolated to 5-aminopentanoic acid. While altered amino acid metabolism is a known factor in neurodegeneration, a direct therapeutic or research link for 5-aminopentanoic acid remains an area for future exploration.

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffold for Drug Development

The inherent structure of methyl 5-aminopentanoate hydrochloride makes it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. protheragen.ai

This compound is recognized as a useful intermediate in the pharmaceutical industry. protheragen.ai The core structure of its parent compound, 5-aminopentanoic acid, is found within more complex therapeutic agents. For instance, derivatives of 5-aminopentanoic acid are utilized in the synthesis of complex molecules, such as in some synthetic routes for nirogacestat. wikipedia.orggoogle.com Nirogacestat is a gamma-secretase inhibitor approved for the treatment of desmoid tumors. wikipedia.org While not a direct synthetic precursor in all documented routes, the 5-aminopentanoate moiety represents a key structural component that can be incorporated into such pharmacologically active compounds. wikipedia.orggoogle.com

The synthesis of various biologically interesting molecules can be initiated from 5-aminopentanoic acid and its derivatives. For example, 5-aminopentanoic acid has been used in the preparation of perovskites for solar cells and as a spacer in the synthesis of radiolabeled insulin (B600854). prepchem.com It has also been a starting material for the total synthesis of the alkaloid lycoposerramine Z. prepchem.com Furthermore, it can be used to synthesize dipeptides that self-assemble into nanotubes. prepchem.com A specific example of a derivative is 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid, which is synthesized from 5-aminopentanoic acid. prepchem.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 5-aminopentanoate;hydrochloride | nih.gov |

| Molecular Formula | C6H14ClNO2 | protheragen.ainih.gov |

| Molecular Weight | 167.63 g/mol | nih.govachemblock.com |

| CAS Number | 29840-56-0 | protheragen.ainih.gov |

| Appearance | White to Off-White Solid | protheragen.ai |

The 5-aminopentanoic acid backbone, from which this compound is derived, is a key element in the design of novel therapeutic agents. frontiersin.orgnih.gov Its role as a gamma-aminobutyric acid (GABA) analogue is of particular interest to medicinal chemists. hmdb.caebi.ac.uk GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are established targets for a wide range of drugs. wikipedia.org The ability of 5-aminopentanoic acid to act as a weak GABA agonist allows for its use as a lead structure in the development of new drugs targeting the GABAergic system. hmdb.caebi.ac.uk

While specific structure-activity relationship (SAR) studies centered exclusively on this compound are not extensively documented in the reviewed literature, the modification of its parent compound, 5-aminopentanoic acid, is a common strategy in medicinal chemistry. By synthesizing a series of analogues where different parts of the molecule are systematically altered, researchers can probe the structural requirements for biological activity. This process is fundamental to understanding how a drug interacts with its target and to optimizing its potency and selectivity.

Pharmacological Research Potential

The pharmacological potential of this compound is intrinsically linked to the biological roles of its parent compound, 5-aminopentanoic acid, particularly its function as a GABA analogue.

Emerging research highlights the significant role of GABAergic signaling in the regulation of metabolism, suggesting that GABA agonists could have therapeutic potential in metabolic disorders such as diabetes. nih.govnih.gov GABA has been shown to influence insulin secretion, glucagon (B607659) release, and to possess anti-inflammatory and immunomodulatory properties that can be beneficial in the context of metabolic diseases. nih.gov Furthermore, GABA signaling in the liver can affect gluconeogenesis and lipogenesis. nih.gov Given that 5-aminopentanoic acid is a GABA agonist, its derivatives, including this compound, are valuable tools for investigating the role of the GABA system in metabolic homeostasis. hmdb.caebi.ac.uk The connection between GABA and metabolic control opens avenues for exploring compounds like this compound in research aimed at developing new treatments for conditions like type 2 diabetes and non-alcoholic fatty liver disease. nih.gov

Exploration in Anticancer Research

Direct investigations into the anticancer properties of this compound are not presently found in the scientific literature. The broader category of amino acid esters has been a subject of interest in oncology research. Studies have shown that modifying known anticancer agents with amino acid esters can sometimes enhance their activity, potentially by improving cell membrane penetration. nih.govrsc.org For example, certain amino acid esters of vitamin E have demonstrated antiproliferative activity against cancer cell lines. nih.gov These findings pertain to the general class of compounds and not specifically to this compound.

Research into Immunological and Inflammatory Disorders

There is no direct evidence in published research to suggest that this compound has been investigated for its effects on immunological or inflammatory disorders. Research in this area has been conducted on related compounds, such as fumaric acid esters, which have been shown to have neuroprotective effects in the context of neuroinflammation through the activation of the Nrf2 antioxidant pathway. nih.gov Additionally, some antimicrobial peptides are known to modulate host immunity and inflammation. mdpi.com

Preclinical Research Applications

Preclinical studies are essential for determining the biological effects of a compound before it can be considered for further development.

In Vitro Studies on Cellular Pathways and Signaling (e.g., mTOR signaling)

There is a lack of published in vitro studies investigating the effects of this compound on specific cellular pathways such as the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is implicated in various diseases. nih.govnih.gov While branched-chain amino acids are known to activate mTORC1, specific research on this compound's role in this pathway is not available. plos.org

In Vivo Studies in Animal Models (e.g., for neuroprotective effects, metabolic changes)

There are no specific in vivo studies in animal models that have been published regarding the neuroprotective or metabolic effects of this compound. However, the broader class of amino acid derivatives has been a subject of such research. For example, certain cell-penetrating peptides composed of amino acids have demonstrated neuroprotective properties in models of neuronal injury. nih.gov Furthermore, the metabolic effects of dietary amino acid composition are an active area of investigation, with studies showing that altering the intake of specific amino acids can impact metabolic health in animal models. nih.govnih.govmdpi.comresearchgate.net Fatty acid ethyl esters are known to be rapidly hydrolyzed in vivo. nih.gov

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic structure and reactivity of a molecule. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

To investigate the electronic properties of Methyl 5-aminopentanoate hydrochloride, researchers would typically employ Density Functional Theory (DFT) or ab initio methods. DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting electronic structures of organic molecules. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach.

These calculations would yield fundamental information, including the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. For this compound, these calculations would likely model the protonated amine group and the ester functionality, providing insights into their electronic interplay.

From the electronic structure calculations, a variety of molecular descriptors can be derived. These descriptors help in quantifying the reactivity and stability of this compound.

| Molecular Descriptor | Description |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the molecule. It can be estimated from the energy of the HOMO. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. It is related to the energy of the LUMO. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. It is often calculated as the average of the ionization energy and electron affinity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. It is proportional to the difference between the ionization energy and electron affinity. |

This table represents theoretical descriptors that would be calculated for this compound.

The properties of a charged species like this compound are significantly influenced by its environment, particularly in solution. Theoretical models can account for solvent effects using either explicit or implicit methods. In an explicit solvent model, individual solvent molecules (e.g., water) are included in the calculation, which is computationally demanding. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. These models would be crucial for accurately predicting the behavior of this compound in aqueous or other polar environments.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and interactions of molecules over time.

This compound possesses considerable conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by performing geometry optimizations starting from various initial structures. The resulting energy landscape would reveal the preferred three-dimensional arrangements of the molecule in the gas phase or in solution. For this molecule, key degrees of freedom would include the torsion angles of the pentyl chain and the orientation of the methyl ester group.

Given that the parent compound, 5-aminopentanoic acid (also known as 5-aminovaleric acid), is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), it is plausible that this compound could interact with GABA receptors or related biological targets. nih.govebi.ac.uk Protein-ligand docking simulations are a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein.

In a typical docking study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. A docking algorithm would then be used to fit the conformers of this compound into the binding site of the protein, scoring the different poses based on factors like intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces). Such studies could elucidate the potential biological activity of this compound by identifying likely protein targets and predicting the key interactions that stabilize the protein-ligand complex.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. nih.gov For a compound like this compound, MD simulations can elucidate its behavior in various environments, such as in aqueous solution.

While direct MD simulation data for this compound is sparse, studies on related amino acids and their esters offer a framework for understanding its potential behavior. nih.govnih.gov For instance, MD simulations have been employed to investigate the interaction of amino acids with other molecules and surfaces. A study on the use of amino acids like cysteine, glutamic acid, and glycine (B1666218) as corrosion inhibitors for copper in a hydrochloric acid solution utilized MD simulations to understand their adsorption and protective mechanisms. nih.gov The simulations revealed that these amino acids could spontaneously adsorb onto the copper surface, with the strength of adsorption varying between the different amino acids. nih.gov This suggests that this compound would also exhibit specific interaction patterns governed by its functional groups.

Furthermore, computational analyses of amino acids and their sidechain analogs in crowded solutions have been performed to understand the physicochemical principles behind RNA-protein interactions. nih.gov These simulations, using force fields like GROMOS 53A6, provide insights into the interaction propensities of different amino acid and nucleobase combinations. nih.gov Such studies highlight the importance of the specific chemical nature of the amino acid in determining its interactions, a principle that would extend to this compound.

In the context of this compound in an aqueous solution, MD simulations would likely focus on several key aspects:

Solvation and Hydration Shell: The simulations would characterize the arrangement of water molecules around the protonated amine group, the ester group, and the hydrocarbon chain. The charged nature of the amine hydrochloride would lead to strong, localized interactions with the partial negative charge of the oxygen atoms in water molecules.

Conformational Dynamics: The flexibility of the pentanoate chain allows for a range of conformational states. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. ijcrt.org This is crucial for understanding how the molecule might interact with other molecules or biological targets.

Intermolecular Interactions: In a solution, molecules of this compound will interact with each other. MD simulations can predict the formation of dimers or larger aggregates, driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. The hydrochloride salt form would likely lead to significant electrostatic interactions.

A hypothetical MD simulation of this compound would involve defining a simulation box containing the molecule and a solvent (e.g., water), and then applying a suitable force field to describe the interatomic forces. The system's energy would be minimized, followed by an equilibration period and a production run, from which various properties can be calculated.

| Parameter | Typical Value/Choice | Significance |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system and the forces between atoms. The choice of force field is critical for the accuracy of the simulation. |

| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation. Different models have varying levels of accuracy in reproducing the properties of water. nih.gov |

| Simulation Time | Nanoseconds to Microseconds | The length of the simulation determines the timescale of the phenomena that can be observed. Longer simulations are needed for slower processes like large conformational changes. nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Maintains realistic experimental conditions during the simulation. |

| Temperature | 298 K (25 °C) | Simulates the system at room temperature. |

| Pressure | 1 atm | Simulates the system at atmospheric pressure. |

The insights gained from such simulations, though not directly available for this specific compound in the reviewed literature, are crucial for predicting its behavior in various applications, from materials science to biochemistry. nih.govijcrt.org

Future Research Directions and Translational Perspectives for Methyl 5 Aminopentanoate Hydrochloride

The scientific journey with Methyl 5-aminopentanoate hydrochloride and its related compounds is far from over. Future research is poised to unlock new synthetic methodologies, uncover deeper biological roles, and potentially translate this simple molecule into valuable applications. The following sections outline promising avenues for future investigation, from cutting-edge synthesis and analysis to therapeutic and bio-industrial exploration.

Q & A

Q. What is a reliable method for synthesizing methyl 5-aminopentanoate hydrochloride, and what critical parameters ensure high yield?

The synthesis involves reacting 5-aminopentanoic acid with methanol and thionyl chloride (SOCl₂) under controlled conditions. Key steps include:

- Dissolving 5-aminopentanoic acid in dry MeOH at -10°C.

- Dropwise addition of SOCl₂ followed by reflux for 3 hours.

- Distillation of excess reagents under reduced pressure. Critical parameters: Maintaining low temperature during SOCl₂ addition to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis. The method yields 79% purity, confirmed by H NMR .

Q. How is this compound characterized analytically?

Standard characterization includes:

- H NMR (300 MHz, CDCl₃): Peaks at δ 8.28 (NH₃), 3.67 (OCH₃), 3.04 (CH₂NH₂), 2.38 (CH₂CO), and 1.8–1.73 (CH₂CH₂) .

- FT-IR : Key absorption bands at 1737 cm⁻¹ (ester C=O) and 1652 cm⁻¹ (amide C=O) for derivatives .

- ESI-MS : Used to confirm molecular ion peaks (e.g., [M + Na]⁺ at m/z 475 for mofezolac derivatives) .

Q. What are the key physical properties relevant to handling this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., CH₂Cl₂) and methanol .

- Storage : Stable as a hydrochloride salt at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Melting Point : Not explicitly reported, but analogous ethyl 5-aminopentanoate hydrochloride has a boiling point of 232.1°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives in peptide coupling reactions?

- Coupling Agents : Use DCC (N,N’-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .

- Temperature Control : Conduct reactions at 0°C to minimize racemization and side reactions .

- Purification : Column chromatography (silica gel, EtOAc/Hexane = 3:7) resolves impurities, achieving 40% yield for mofezolac derivatives .

Q. How should researchers address discrepancies in spectral data across studies?

- Cross-Validation : Compare H NMR shifts with structurally similar compounds (e.g., ethyl 5-aminopentanoate hydrochloride shows analogous CH₂NH₂ and COOCH₃ peaks) .

- Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to confirm assignments .

- Advanced Techniques : Use C NMR and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Functionalization : Introduce heterocyclic moieties (e.g., isoxazole or oxadiazole rings) via amidation or esterification to enhance bioactivity. Example: Coupling with mofezolac (a COX-1 inhibitor) improves anti-inflammatory properties .

- Structure-Activity Relationships (SAR) : Modify the ester group (e.g., ethyl vs. methyl) or amine protection (e.g., tert-butyl carbamate) to modulate solubility and target binding .

Q. How does the compound’s stability vary under different reaction conditions?

- Acidic/Basic Conditions : The ester group hydrolyzes rapidly in strong acids/bases, requiring pH-neutral conditions for long-term stability .

- Thermal Stability : Decomposition occurs above 120°C; reflux in inert solvents (e.g., CH₂Cl₂) is preferred for reactions requiring heat .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the amine and ester functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.